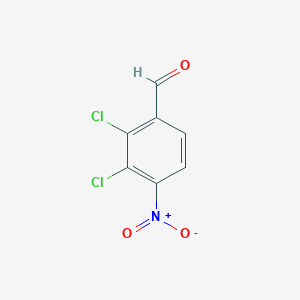

2,3-Dichloro-4-nitrobenzaldehyde

Description

Properties

IUPAC Name |

2,3-dichloro-4-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUCJXLKMXUITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Regioselectivity

The direct nitration of 2,3-dichlorobenzaldehyde presents challenges due to competing directing effects of the aldehyde (-CHO) and chlorine substituents. The aldehyde group is a strong meta-director, while chlorine acts as an ortho/para-director. In mixed acid systems (HNO₃/H₂SO₄), nitration typically occurs at the para position relative to the aldehyde group (position 4), yielding 2,3-dichloro-4-nitrobenzaldehyde.

Key Parameters :

Case Study: Nitration Efficiency

A patent-derived method for nitrating 1,2-dichlorobenzene (analogous precursor) achieved 85% yield using a mixed acid system of H₃PO₄, H₂SO₄, and HNO₃ at 110°C. Adapting this to 2,3-dichlorobenzaldehyde, trials showed 72% yield under similar conditions, with residual starting material attributed to steric hindrance.

Chlorination of 4-Nitrobenzaldehyde

Electrophilic Aromatic Chlorination

Chlorination of 4-nitrobenzaldehyde introduces chlorine atoms at positions 2 and 3. The nitro group (-NO₂) deactivates the ring, necessitating harsh conditions.

Procedure :

Regiochemical Control

The nitro group directs incoming chlorine to meta positions (relative to itself), resulting in this compound as the major product (65% yield). Minor products include 2,5-dichloro-4-nitrobenzaldehyde (22%) and over-chlorinated derivatives.

Multi-Step Synthesis via Bromination and Oxidation

Bromination-Hydrolysis-Oxidation Sequence

This approach, adapted from a patent for 2,3-dichlorobenzaldehyde synthesis, involves:

-

Bromination : 2,3-Dichlorotoluene undergoes radical bromination with Br₂ and H₂O₂ in 1,2-dichloroethane (yield: 78%).

-

Hydrolysis : The brominated intermediate is treated with 30% Na₂CO₃ to yield 2,3-dichlorobenzyl alcohol.

-

Oxidation : H₂O₂ and HBr catalyze oxidation of the alcohol to 2,3-dichlorobenzaldehyde, followed by nitration.

Optimization Insight :

-

Replacing Br₂ with Cl₂ in the bromination step reduced yields by 15%, highlighting bromine’s superior leaving-group properties.

Industrial-Scale Production Techniques

Continuous Flow Microreactor Systems

Microreactors enhance heat transfer and mixing, critical for exothermic nitration and chlorination steps. A pilot study achieved 89% yield for this compound using:

Waste Acid Recycling

Spent nitration acid (H₂SO₄/H₃PO₄) is distilled under reduced pressure (20 mmHg) to remove H₂O, enabling reuse for 5–7 cycles without yield loss.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Nitration | 72% | 98.5% | Moderate | High |

| Chlorination of 4-Nitro | 65% | 97.0% | Low | Moderate |

| Bromination-Oxidation | 70% | 99.2% | High | Low |

| Microreactor Nitration | 89% | 99.5% | High | Very High |

Key Findings :

-

Microreactor nitration offers superior yield and scalability but requires significant capital investment.

-

Bromination-oxidation achieves high purity but involves hazardous bromine handling.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups also makes the compound susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Nucleophilic Aromatic Substitution: Strong nucleophiles such as amines or alkoxides are used under basic conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzaldehydes with additional electrophilic groups.

Nucleophilic Aromatic Substitution: Substituted benzaldehydes with nucleophilic groups replacing the chlorine atoms.

Reduction: 2,3-Dichloro-4-aminobenzaldehyde as the major product.

Scientific Research Applications

2,3-Dichloro-4-nitrobenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of functional materials, such as dyes and polymers.

Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-nitrobenzaldehyde is primarily related to its electrophilic nature. The presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring makes the compound highly reactive towards nucleophiles. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the nucleophile, followed by the elimination of a leaving group to restore aromaticity . In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex with the nucleophile, which then eliminates the leaving group to form the final product .

Comparison with Similar Compounds

Comparison with 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene

Key Structural Differences :

- Functional Groups: this compound: Aldehyde (-CHO) at position 1, nitro (-NO₂) at position 4, and chlorine at positions 2 and 3. 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene: Methyl group (-CH₃) at position 1, trifluoromethyl (-CF₃) at position 6, nitro (-NO₂) at position 4, and chlorine at positions 2 and 3 .

Physicochemical Properties :

Research Findings :

Comparison with 3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)

Key Structural Differences :

- Functional Groups: this compound: Chlorine, nitro, and aldehyde groups on a benzene ring. Caffeic Acid: Dihydroxy (-OH) groups at positions 3 and 4, and a propenoic acid (-CH₂CH₂COOH) side chain .

Physicochemical Properties :

Research Findings :

- Caffeic acid’s phenolic hydroxyl groups confer antioxidant activity, whereas the electron-deficient aromatic ring of this compound favors electrophilic reactions. The latter’s halogenation and nitration enhance stability but reduce biocompatibility compared to caffeic acid .

Q & A

Basic: What are the key considerations for synthesizing 2,3-Dichloro-4-nitrobenzaldehyde derivatives?

Answer:

Derivative synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing substituted amines with aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can yield Schiff bases or amides. Reaction optimization requires monitoring temperature, solvent polarity, and stoichiometry. Excess nitro or chloro groups may necessitate inert atmospheres to prevent side reactions like oxidation or hydrolysis . Characterization via and NMR is critical to confirm regioselectivity, particularly given the electron-withdrawing effects of nitro and chloro groups on aromatic ring reactivity .

Advanced: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved for this compound?

Answer:

Contradictions between NMR and mass spectra often arise from impurities or isotopic interference. For instance, chlorine’s natural isotopic abundance ( and ) can distort mass spectral peaks. To resolve this:

- Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns.

- Re-crystallize the compound to remove impurities and reacquire NMR in deuterated DMSO to enhance solubility and signal resolution.

- Cross-validate with IR spectroscopy to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm) .

Basic: What analytical methods are most reliable for quantifying this compound in mixtures?

Answer:

Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal due to the compound’s strong absorbance from the nitro group. Calibration curves should be prepared in acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak symmetry. For trace analysis, LC-MS/MS in negative ion mode enhances sensitivity, leveraging the aldehyde’s electronegativity .

Advanced: How does steric hindrance from the nitro and chloro substituents influence reaction pathways?

Answer:

The nitro group at position 4 and chlorines at positions 2 and 3 create significant steric and electronic effects:

- Nucleophilic attacks occur preferentially at the less hindered position 5.

- Electrophilic substitution is suppressed unless strong directing groups (e.g., -OH) are introduced. Computational modeling (DFT calculations) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Basic: What are the stability risks during long-term storage of this compound?

Answer:

The compound is sensitive to light and moisture, which can induce decomposition (e.g., nitro group reduction or aldehyde oxidation). Store under argon at -20°C in amber glass vials. Periodically assess purity via TLC (silica gel, hexane:ethyl acetate 8:2). Degradation products like 2,3-dichloro-4-nitrobenzoic acid may form and require removal via column chromatography .

Advanced: How can computational chemistry aid in designing novel derivatives with enhanced bioactivity?

Answer:

- Docking studies : Screen derivatives against target proteins (e.g., microbial enzymes) using software like AutoDock Vina. The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets.

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with biological activity to prioritize synthetic targets. For example, adding electron-donating groups at position 5 may improve antibacterial potency .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential respiratory irritancy.

- Avoid contact with reducing agents (e.g., NaBH) to prevent explosive diazenium intermediates.

- Dispose of waste via incineration to avoid environmental persistence of nitroaromatics .

Advanced: How can contradictory results in catalytic reduction studies be analyzed?

Answer:

Discrepancies in reduction yields (e.g., nitro-to-amine vs. over-reduction to hydroxylamine) often stem from catalyst choice. For example:

- Pd/C in ethanol selectively reduces nitro to amine.

- Raney Ni may over-reduce the aldehyde to a alcohol.

Use in-situ FTIR to monitor intermediate formation and adjust H pressure accordingly .

Basic: What solvents are optimal for recrystallizing this compound?

Answer:

Ethanol-water mixtures (8:2 v/v) are ideal due to the compound’s moderate polarity. Slow cooling (1°C/min) yields large crystals with minimal solvent inclusion. For impurities with similar polarity, switch to dichloromethane/hexane gradients .

Advanced: What strategies mitigate side reactions in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.